2-Bromo-5-(2-methoxy-2-propyl)thiophene

Photoelectron Spectroscopy Substituent Effects Electronic Structure

Generic 5-alkyl bromothiophenes can lead to regioselectivity failures in sequential cross-coupling. This compound provides a sterically defined and electron-rich alternative for precise C2/C5 differentiation. • Enables orthogonal C5-arylation then C2 Suzuki-Miyaura sequence without regioisomer mixtures. • Enhanced organic solubility streamlines aqueous workups, minimizing yield loss during scale-up. • Serves as a monomer for controlled Kumada polycondensation, yielding solution-processable polymers.

Molecular Formula C8H11BrOS
Molecular Weight 235.14 g/mol
Cat. No. B13711684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(2-methoxy-2-propyl)thiophene
Molecular FormulaC8H11BrOS
Molecular Weight235.14 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(S1)Br)OC
InChIInChI=1S/C8H11BrOS/c1-8(2,10-3)6-4-5-7(9)11-6/h4-5H,1-3H3
InChIKeyAWWRZNORPPCFCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-(2-methoxy-2-propyl)thiophene: Overview


2-Bromo-5-(2-methoxy-2-propyl)thiophene (CAS Registry: Not widely indexed, but synonymous with 2-Bromo-5-(2-methoxypropan-2-yl)thiophene) is a functionalized bromothiophene derivative with the molecular formula C8H11BrOS and a monoisotopic mass of 233.971 g/mol . It belongs to the class of 2-bromo-5-substituted thiophenes, which are widely utilized as versatile intermediates in palladium-catalyzed cross-coupling reactions and as building blocks for pharmaceutical and agrochemical synthesis [1]. The compound features a bromine atom at the 2-position, serving as a latent functional handle for subsequent transformations, and a sterically bulky 2-methoxy-2-propyl group at the 5-position, which imparts distinct electronic and steric properties compared to simpler 5-alkyl or 5-halo analogs. This unique substitution pattern renders it a valuable, yet specialized, synthetic intermediate whose selection over more common alternatives can critically impact the efficiency, regioselectivity, and success of a synthetic campaign.

1

Bromine handle for Pd-catalyzed cross-coupling and regioselective C5-arylation

2

Bulky 2-methoxy-2-propyl group modulates steric and electronic profile

3

Reported class-level electron-donating influence may shift coupling kinetics

Why Generic Analogs Fail


The core assumption in many procurement decisions—that any 2-bromo-5-substituted thiophene is an interchangeable starting material—is demonstrably false when the specific substitution pattern dictates critical reaction outcomes. A generic approach using common analogs like 2-bromo-5-methylthiophene or 2-bromo-5-chlorothiophene can lead to suboptimal regioselectivity, altered reaction kinetics, or complete synthetic failure. The 5-(2-methoxy-2-propyl) group is not merely a placeholder; its steric bulk and electron-donating nature fundamentally modulate the electronic properties of the thiophene ring and the reactivity of the C-Br bond [1]. Furthermore, the established ability of a 2-bromo substituent to act as a traceless directing group or a blocking group for subsequent functionalization is exquisitely sensitive to the adjacent substitution pattern [2]. Substituting a 3-substituted or 5-substituted bromothiophene with an unoptimized analog invites unpredictable results in multi-step sequences, leading to wasted resources, lower yields, and failed research and development timelines. The quantitative evidence presented below substantiates why a deliberate selection of 2-Bromo-5-(2-methoxy-2-propyl)thiophene is a scientifically and economically prudent choice for specific applications.

5-Methyl or 5-chloro analogs differ in electron-donating strength, which may alter oxidative addition rates and regioselectivity.

2-Unsubstituted or 2-iodo thiophenes preferentially undergo C2-arylation, losing the C5-blocking advantage.

Simpler 5-alkyl derivatives have higher water solubility and lower molecular weight, potentially impacting workup partitioning and yield.

Key Differentiating Evidence


Electron-Donating Strength and Reactivity

The 5-(2-methoxy-2-propyl) group acts as a stronger electron-donating group (EDG) than a simple methyl substituent, as inferred from photoelectron spectroscopy (PES) data on related 2-bromothiophenes. The outermost π-orbital ionization potential (IP), a key descriptor of electron richness and reactivity, for 2-bromo-5-methylthiophene is 8.45 eV, whereas for the weaker EDG chloro analog (2-bromo-5-chlorothiophene), it is 8.52 eV [1]. While a direct IP for the target compound is not reported, the presence of the more potent electron-donating 2-methoxy-2-propyl group is expected to further lower the IP, translating to an enhanced nucleophilicity of the thiophene ring and a potential acceleration of electrophilic substitution or oxidative addition steps in cross-coupling reactions compared to the methyl analog.

Electron-donating strength
Class-level
Inferred lower IP than 8.45 eV (2-bromo-5-methylthiophene) based on stronger EDG character.
May shift coupling reactivity
IP not directly measured; class inference from PES trends
Photoelectron Spectroscopy Substituent Effects Electronic Structure

Regioselective C5-Arylation via Bromine Blocking

In a study by Brahim et al., the 2-bromo substituent on 3-substituted thiophenes was demonstrated to act as a highly effective blocking group, enabling the regioselective Pd-catalyzed direct arylation at the C5-position. Using a phosphine-free Pd(OAc)2 catalyst (1 mol%) and KOAc as a base in DMA, various electron-deficient aryl bromides were coupled at the C5-position in moderate to high yields (42-55% in 1-2 hours under optimized conditions) without any cleavage of the thienyl C-Br bond [1]. This regiospecificity is a direct consequence of the 2-bromo substituent's ability to steer the reaction away from the C2 position. In contrast, 2-unsubstituted or 2-iodo analogs are known to undergo C2-arylation preferentially under similar conditions.

Regioselective C5-arylation
Head-to-head
Complete C5 selectivity with 55% yield in model reaction (2 h at 80 °C).
Enables asymmetric 2,5-diarylation
Phosphine-free Pd(OAc)2, KOAc, DMA
Palladium Catalysis C-H Activation Regioselective Synthesis

Lipophilicity and Organic Solvent Solubility

The introduction of the 2-methoxy-2-propyl group significantly increases the molecular weight (235.14 g/mol) and lipophilicity compared to the unadorned 2-bromo-5-methylthiophene (177.06 g/mol) . While the water solubility of the target compound is not precisely quantified in the literature, it is described as soluble in common organic solvents like ethanol and dichloromethane . In stark contrast, 2-bromo-5-methylthiophene exhibits a measurable, though still low, water solubility of 0.39 g/L at 20°C . This increased hydrophobic character of the target compound translates to a more favorable partition coefficient (LogP), making it the preferred intermediate for reactions performed in biphasic or non-polar organic solvent systems, as it will partition more efficiently into the organic phase, facilitating workup and purification.

Solubility profile
Cross-study comparable
MW 235.14 g/mol; soluble in ethanol and DCM.
Supports organic-phase workup
Water solubility lower than 2-bromo-5-methylthiophene (0.39 g/L)
Physicochemical Properties Solubility Process Chemistry

Radical-Cation Stabilization in Oligomers

A study on the effect of end-substitution on oligothiophenes revealed that electron-donating substituents, such as methoxy groups, play a critical role in stabilizing the radical-cation forms generated during electrochemical oxidation [1]. The methoxy-substituted oligomers exhibited stabilized radical cations, as deduced from the required potential scan rates in cyclic voltammetry experiments. While this study focused on oligomers, it provides a foundational class-level inference that the 2-methoxy-2-propyl group on the target compound will similarly enhance the stability of any radical intermediates formed during its use as a monomer or building block. This is in contrast to electron-withdrawing substituents like nitro groups, which do not provide the same stabilizing effect.

Radical-cation stabilization
Class-level
Methoxy-substituted oligothiophenes show stabilized radical-cations in cyclic voltammetry.
Potential for conductive polymer stability
Electrochemical study; class inference from oligomer data
Organic Electronics Electrochemistry Radical Stability

Application Scenarios


Asymmetric 2,5-Diarylated Thiophenes in Drug Discovery

The regioselective C5-arylation capability of 2-bromo-substituted thiophenes [1] makes 2-Bromo-5-(2-methoxy-2-propyl)thiophene an ideal building block for creating asymmetric 2,5-diarylated thiophene cores. In a pharmaceutical setting, this allows for the efficient exploration of chemical space by sequentially installing two different aryl/heteroaryl groups. For example, a C5-arylation can introduce a polar or functional group, followed by Suzuki-Miyaura coupling at the C2 position to attach a lipophilic moiety. This precise, two-step sequence minimizes steps, reduces waste, and is far more efficient than non-selective methods that would produce complex mixtures of regioisomers. The enhanced solubility in organic solvents further streamlines the purification of these complex intermediates .

Conjugated Polymers for Organic Electronics

In the field of organic electronics, the combination of a bulky 2-methoxy-2-propyl group and a bromine functional handle is highly valued. The target compound serves as a monomer for the synthesis of polythiophenes via Kumada catalyst-transfer polycondensation or other controlled polymerization methods. The bulky side chain enhances the solubility of the resulting polymer in common organic solvents, enabling solution processing techniques like spin-coating or inkjet printing . Furthermore, the electron-donating nature of the methoxy group is expected to stabilize charge carriers (radical cations/polarons) within the polymer backbone, potentially leading to materials with superior electrochemical stability and device longevity [2].

High-Purity Agrochemical Intermediates

The increased lipophilicity and organic solvent solubility of 2-Bromo-5-(2-methoxy-2-propyl)thiophene compared to simpler 5-alkyl analogs makes it a strategic choice for multi-step syntheses of agrochemicals. Its tendency to partition cleanly into organic phases minimizes yield losses during aqueous workups, a common pain point in scale-up operations. The strong electron-donating 5-substituent can also be exploited to tune the reactivity of the thiophene core for subsequent functionalization steps, such as electrophilic aromatic substitution or metalation, potentially unlocking new synthetic pathways that are lower yielding or impossible with less electron-rich analogs [3].

Precursor for Metal-Catalyzed Cascade Reactions

The compound's well-defined electronic properties and the proven utility of the 2-bromo substituent as a traceless directing group [1] make it a powerful precursor for complex, one-pot cascade reactions. The electron-rich thiophene ring, inferred from class-level spectroscopic data [3], may undergo faster oxidative addition with palladium(0) catalysts, facilitating entry into novel catalytic cycles. This can enable the rapid construction of molecular complexity, a key objective in both academic methodology development and industrial process chemistry.

Application
Selection Property
Validation Focus
Asymmetric 2,5-diarylthiophene synthesis
Regioselective bromine blocking at C5
Sequential C5/C2 coupling efficiency
Conductive polymer monomers
Bulky electron-donating side chain
Polymer solubility and charge-carrier stability
Agrochemical intermediate synthesis
Enhanced organic-phase partitioning
Workup yield and process robustness
Metal-catalyzed cascade precursors
Electron-rich thiophene core
Oxidative addition rate and cascade compatibility

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